(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester
Description
“(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester” (CAS: 1422170-05-5) is a brominated benzothiazole derivative functionalized with an ethyl ester group at the acetic acid side chain. Its molecular formula is C₁₁H₁₀BrNO₂S, with a molecular weight of 300.18 g/mol (calculated). The compound features a benzothiazole core substituted with bromine at the 2-position and an ethyl ester-linked acetic acid moiety at the 6-position .
Benzothiazoles are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The compound is available at 95% purity, as documented in commercial catalogs .
Properties
IUPAC Name |
ethyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYBTBETDUKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester typically involves the bromination of benzothiazole followed by esterification. One common method involves the reaction of benzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. The resulting 2-bromo-benzothiazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2-Bromo-benzothiazol-6-yl)-acetic acid (QD-7073)
- Key Difference : Replaces the ethyl ester with a carboxylic acid (-COOH).
- This may limit membrane permeability but enhance solubility in aqueous environments .
2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
- Key Difference : Incorporates a saturated tetrahydrobenzothiazole ring.
- Implications: Reduced aromaticity and increased conformational flexibility.
6-Bromobenzothiazole-2-sulfonic acid (HI-1559)
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (OT-4362)
2-Bromobenzo[d]thiazol-6-ol (QC-5650)
- Key Difference: Contains a phenolic -OH group.
- Implications : The hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .
Purity and Commercial Availability
- The target compound (95% purity) and its acid analog (QD-7073, 95%) are marginally less pure than sulfonic acid (98%), acetamide (98%), and phenol (98%) derivatives, possibly due to synthetic challenges in esterification .
- The tetrahydro derivative (CAS: 1547445-11-3) lacks reported purity data but is priced higher (e.g., $1,669/g), reflecting synthetic complexity .
Biological Activity
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, synthesizing findings from various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-benzothiazole with ethyl acetoacetate under acidic conditions. This method not only yields the desired ester but also allows for the introduction of various substituents that can enhance biological activity.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, a derivative with a similar structure exhibited an IC50 value indicating moderate cytotoxicity in cancer cell lines such as HCT-116 . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : Some benzothiazole derivatives have been reported to possess anti-inflammatory properties. Compounds related to this compound showed significant inhibition of inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in disease progression. For example, they may inhibit enzymes involved in cell proliferation or inflammatory responses .
- Receptor Interaction : The compound may interact with various cellular receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have documented the biological activity of benzothiazole derivatives, including this compound:
Q & A
Q. Advanced Research Focus
- Electron-withdrawing effects : Bromine reduces electron density on the benzothiazole ring, shifting UV-Vis absorption maxima to longer wavelengths (λmax ~320 nm) .
- Resonance stabilization : The ester group stabilizes intermediates in nucleophilic aromatic substitution, directing incoming nucleophiles to the 4-position of the benzothiazole .
What computational methods are effective for predicting the compound’s reactivity and interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
